molecular formula C55H78N14O14S3 B155920 Vasotocin, dansyl-lys(8)- CAS No. 138915-83-0

Vasotocin, dansyl-lys(8)-

Cat. No.: B155920
CAS No.: 138915-83-0
M. Wt: 1255.5 g/mol
InChI Key: RRSZBKKWGBUTFY-BRDYMSPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The lysine residue at the eighth position is modified with a dansyl group using dansyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out at room temperature for about an hour, resulting in the formation of the dansylated peptide .

Industrial Production Methods: Industrial production of vasotocin, dansyl-lys(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Vasotocin, dansyl-lys(8)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vasotocin, dansyl-lys(8)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vasotocin, dansyl-lys(8)- involves binding to specific G-protein-coupled receptors (GPCRs) similar to vasopressin receptors in mammals. These receptors are involved in various signaling pathways that regulate osmoregulation, reproduction, and social behaviors. The dansyl group enhances the peptide’s fluorescence, allowing researchers to study its interactions and effects in real-time .

Comparison with Similar Compounds

Uniqueness: Vasotocin, dansyl-lys(8)- is unique due to its fluorescent properties, which make it a valuable tool for analytical and research applications. The dansyl modification allows for real-time tracking and visualization, providing insights into peptide behavior and interactions that are not possible with non-fluorescent analogs .

Properties

IUPAC Name

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSZBKKWGBUTFY-BRDYMSPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H78N14O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160841
Record name Vasotocin, dansyl-lys(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138915-83-0
Record name Vasotocin, dansyl-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasotocin, dansyl-lys(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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